

# Technical Support Center: Oxaprozin and False-Positive Benzodiazepine Results

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## Compound of Interest

Compound Name: Oxaprozin

Cat. No.: B1677843

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This technical support center provides guidance for researchers, scientists, and drug development professionals who may encounter false-positive benzodiazepine results in urine assays due to the presence of **oxaprozin**.

## Frequently Asked Questions (FAQs)

Q1: We are observing unexpected positive results for benzodiazepines in our urine screening. Could the non-steroidal anti-inflammatory drug (NSAID) **oxaprozin** be the cause?

A1: Yes, it is well-documented that **oxaprozin** (Daypro®) and/or its metabolites can cross-react with several commercial immunoassays for benzodiazepines, leading to false-positive results. [1][2][3][4] This cross-reactivity has been reported in commonly used screening methods, including Enzyme Multiplied Immunoassay Technique (EMIT), Fluorescence Polarization Immunoassay (FPIA), and Cloned Enzyme Donor Immunoassay (CEDIA).[1][2]

Q2: What is the underlying mechanism for this cross-reactivity?

A2: The cross-reactivity is believed to stem from a structural similarity between **oxaprozin** and the benzodiazepine molecule. Immunoassays utilize antibodies that are designed to bind to a specific three-dimensional shape. If a portion of the **oxaprozin** molecule mimics the shape of the benzodiazepine structure that the antibody recognizes, the antibody may bind to it, triggering a positive signal.

Q3: At what concentration of **oxaprozin** can we expect to see these false-positive results?

A3: The concentration of **oxaprozin** that can trigger a false positive varies depending on the specific immunoassay being used. Studies have shown that presumptive positive benzodiazepine results can occur at **oxaprozin** concentrations ranging from 5,000 to 10,000 ng/mL.[1][2] For context, after a single 1200 mg oral dose of **oxaprozin**, urine concentrations can be high enough to produce positive results in many subjects.[1][2]

Q4: Are there any urine screening methods for benzodiazepines that are not affected by **oxaprozin**?

A4: Research indicates that receptor-based assays, which rely on competitive binding to benzodiazepine-specific receptors, are not interfered with by the presence of **oxaprozin**. [3] This is because the cross-reacting substance in the urine of individuals who have taken **oxaprozin** does not bind to these specific receptors and therefore lacks the pharmacological activity of a benzodiazepine.[3]

Q5: How can we confirm if a positive benzodiazepine screen is a true positive or a false positive due to **oxaprozin**?

A5: It is highly recommended that all positive immunoassay screening tests for benzodiazepines be confirmed by a more specific analytical method that is based on a different principle of analysis.[1][2][5] The gold-standard confirmatory methods are Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[5][6] These techniques can definitively distinguish between benzodiazepines and **oxaprozin**. [6]

## Troubleshooting Guide: Investigating a Suspected False-Positive Benzodiazepine Result

If you suspect a false-positive benzodiazepine result in your urine assay that may be linked to **oxaprozin**, follow these troubleshooting steps:

- **Review Subject Medication History:** The first and most critical step is to review the medication history of the individual providing the urine sample.[5] The presence of a prescription for **oxaprozin** (Daypro) is a strong indicator of a potential false positive.[5]

- **Quantify the Initial Result:** If your immunoassay provides semi-quantitative results, note the concentration level of the positive screen. This information can be useful for your internal investigation.
- **Select a Confirmatory Test:** Choose a suitable confirmatory method. Both GC-MS and LC-MS/MS are highly specific and can accurately identify the compounds present in the sample. [\[5\]](#)[\[6\]](#)
- **Perform Confirmatory Analysis:** Follow a validated protocol for the chosen confirmatory method. This will separate the chemical compounds in the urine and identify them based on their unique mass-to-charge ratio and retention time.
- **Interpret the Confirmatory Results:**
  - **True Positive:** If the confirmatory test identifies one or more benzodiazepines or their metabolites, the initial screen is considered a true positive.
  - **False Positive:** If the confirmatory test does not detect any benzodiazepines but may or may not identify **oxaprozin** and its metabolites, the initial screen is a false positive.
- **Document and Report:** Thoroughly document all steps of the investigation, including the initial screening results, the subject's medication history, the confirmatory method used, and the final results. Report the findings according to your laboratory's standard operating procedures.

## Data Presentation

Table 1: **Oxaprozin** Concentrations Leading to False-Positive Benzodiazepine Results in Various Immunoassays

| Immunoassay Type | Oxaprozin Concentration for Presumptive Positive Result (ng/mL) | Benzodiazepine Cutoff (ng/mL) | Reference                               |
|------------------|---|-------------------------------|---|
| EMIT dau         | 5,000 - 10,000  | 200                           | <a href="#">[1]</a> <a href="#">[2]</a> |
| FPIA             | ~10,000   | 200                           | <a href="#">[1]</a> <a href="#">[2]</a> |
| CEDIA            | ~10,000   | 200                           | <a href="#">[1]</a> <a href="#">[2]</a> |
| Syva EMIT II     | Not specified, but positive results observed                    | Not specified                 | <a href="#">[5]</a>                     |

## Experimental Protocols

### Protocol 1: General Procedure for a Homogeneous Enzyme Immunoassay for Benzodiazepines

This protocol provides a general overview of the steps involved in a typical homogeneous enzyme immunoassay, such as the Enzyme Multiplied Immunoassay Technique (EMIT).

1. Principle: This is a competitive immunoassay where free drug in the urine sample competes with a drug-enzyme conjugate for a limited number of antibody binding sites. The enzyme's activity is altered when bound to the antibody. The change in enzyme activity is proportional to the concentration of the drug in the sample.

2. Materials:

- Urine sample
- Benzodiazepine assay reagents (including antibody/substrate reagent and enzyme conjugate reagent)
- Calibrators and controls
- Automated clinical chemistry analyzer

### 3. Procedure:

- **Sample Preparation:** Centrifuge the urine sample to remove any particulate matter.
- **Assay Setup:** Program the automated analyzer with the parameters for the benzodiazepine assay according to the manufacturer's instructions.
- **Calibration:** Run the benzodiazepine calibrators to establish a standard curve.
- **Quality Control:** Run positive and negative controls to ensure the assay is performing within specified limits.
- **Sample Analysis:** The analyzer will automatically perform the following steps: a. Dispense a precise volume of the urine sample into a reaction cuvette. b. Add the antibody/substrate reagent and incubate. c. Add the enzyme conjugate reagent. d. The free drug from the sample and the drug-enzyme conjugate compete for the antibody binding sites. e. The analyzer measures the enzyme activity, typically by monitoring the change in absorbance of a substrate at a specific wavelength.
- **Data Interpretation:** The analyzer's software calculates the benzodiazepine concentration in the sample based on the calibration curve. A result above the established cutoff concentration is considered a presumptive positive.

## Protocol 2: General Procedure for GC-MS Confirmation of Benzodiazepines in Urine

This protocol outlines the general steps for confirming the presence of benzodiazepines in a urine sample using Gas Chromatography-Mass Spectrometry (GC-MS).

1. **Principle:** GC-MS separates volatile and thermally stable compounds in a sample. The gas chromatograph separates the compounds based on their physical and chemical properties as they pass through a capillary column. The mass spectrometer then fragments the compounds and separates the fragments based on their mass-to-charge ratio, providing a unique "fingerprint" for each compound.

### 2. Materials:

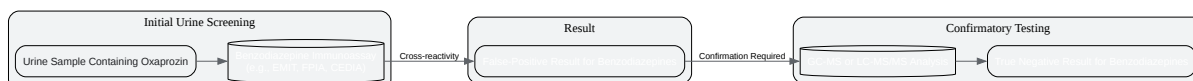
- Urine sample
- Internal standards (deuterated benzodiazepine analogs)
- Hydrolysis enzyme (e.g.,  $\beta$ -glucuronidase)
- Extraction solvent (e.g., ethyl acetate)
- Derivatizing agent (e.g., BSTFA with 1% TMCS)
- GC-MS system with a suitable capillary column (e.g., HP-5MS)

### 3. Procedure:

- Sample Preparation and Hydrolysis: a. To a known volume of urine, add the internal standards. b. Adjust the pH of the sample and add  $\beta$ -glucuronidase to hydrolyze any conjugated benzodiazepine metabolites. c. Incubate the sample to allow for complete hydrolysis.
- Liquid-Liquid Extraction: a. After hydrolysis, adjust the pH of the sample to an alkaline range. b. Add an organic extraction solvent (e.g., ethyl acetate) and vortex to extract the benzodiazepines from the aqueous urine matrix. c. Centrifuge the sample to separate the organic and aqueous layers. d. Transfer the organic layer to a clean tube.
- Derivatization: a. Evaporate the organic solvent to dryness under a stream of nitrogen. b. Add a derivatizing agent to the dried extract to create more volatile and thermally stable derivatives of the benzodiazepines. c. Heat the sample to facilitate the derivatization reaction.
- GC-MS Analysis: a. Inject a small volume of the derivatized sample into the GC-MS system. b. The compounds are separated on the GC column based on a programmed temperature ramp. c. The separated compounds enter the mass spectrometer, where they are ionized and fragmented. d. The mass spectrometer detects and records the mass-to-charge ratio of the fragments.
- Data Interpretation: a. Compare the retention time and the mass spectrum of the peaks in the sample chromatogram to those of known benzodiazepine standards. b. The presence of

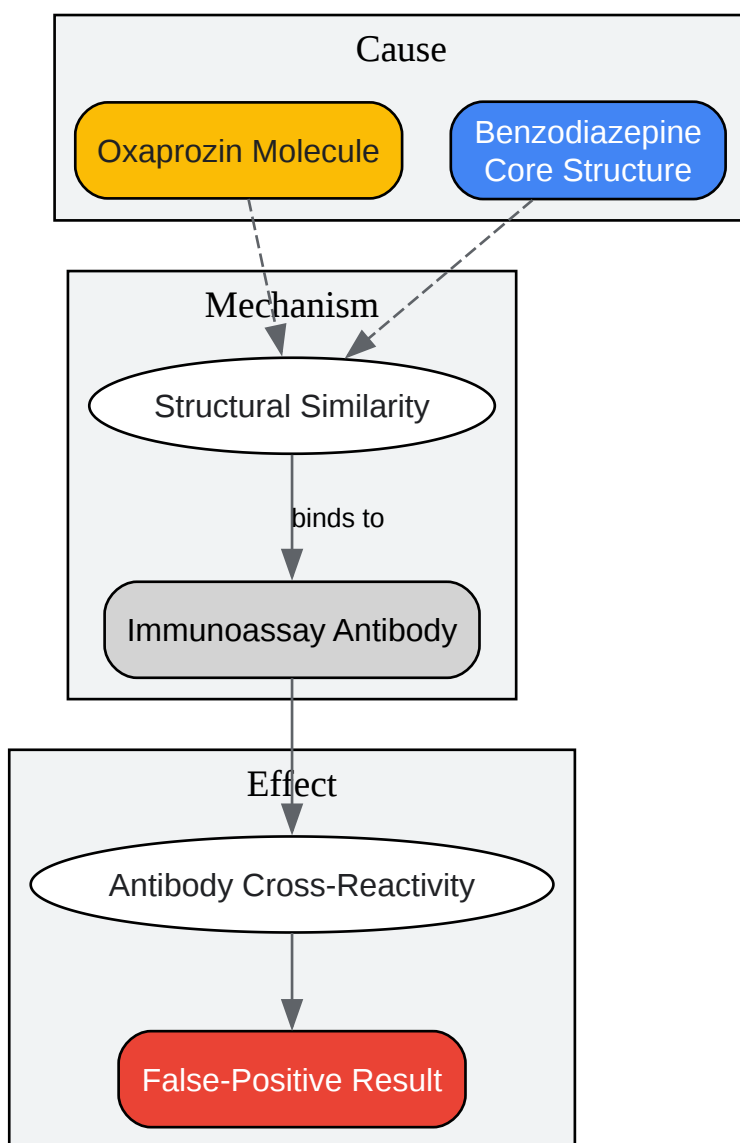
a peak with the correct retention time and a mass spectrum that matches the standard confirms the presence of that specific benzodiazepine or metabolite. The absence of these indicates a negative result.

## Visualizations



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Caption: Workflow for identifying an **oxaprozin**-induced false-positive benzodiazepine result.



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